Phytonadiol

Description

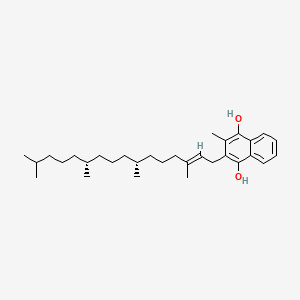

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFJIHPUGZHTHL-NKFFZRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409306 | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-96-3 | |

| Record name | Dihydrovitamin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phytonadione's Crucial Role in Hemostasis: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytonadione, the naturally occurring form of Vitamin K1, is a critical fat-soluble vitamin indispensable for competent hemostasis.[1][2][3] Its mechanism of action, centered on the post-translational modification of specific coagulation factors, is a cornerstone of the intricate process of blood clot formation. This technical guide provides a comprehensive exploration of phytonadione's role in the coagulation cascade, detailing the underlying biochemical pathways, the key enzymatic players, and the established methodologies for assessing its biological activity. Designed for researchers, scientists, and drug development professionals, this document aims to deliver a cohesive and in-depth understanding of phytonadione's pivotal function in maintaining a delicate balance between pro-coagulant and anti-coagulant forces.

Introduction: Phytonadione and the Coagulation Cascade

Phytonadione, also known as phylloquinone, is a vital cofactor in the hepatic synthesis of several key proteins required for blood coagulation.[1][2][4][5][6] These vitamin K-dependent proteins include the pro-coagulant factors II (prothrombin), VII, IX, and X, as well as the anti-coagulant proteins C, S, and Z.[7][8][9] Without adequate phytonadione, these factors are synthesized in an inactive form, leading to impaired blood clotting and an increased risk of hemorrhage.[1][10] This central role makes phytonadione a critical therapeutic agent for treating and preventing bleeding disorders associated with vitamin K deficiency or in counteracting the effects of anticoagulant medications like warfarin.[1][3][7]

The Core Mechanism: The Vitamin K Cycle and γ-Carboxylation

The primary function of phytonadione is to facilitate a crucial post-translational modification known as γ-glutamyl carboxylation.[7][9][11][12][13] This process, which occurs in the endoplasmic reticulum of hepatocytes, converts specific glutamic acid (Glu) residues on the vitamin K-dependent proteins into γ-carboxyglutamic acid (Gla) residues.[11][12][13] The presence of these Gla residues is essential for the biological activity of these proteins, as they enable the binding of calcium ions.[7][10] This calcium-binding capacity is a prerequisite for the proper conformational folding of the coagulation factors, allowing them to interact with negatively charged phospholipid surfaces at the site of vascular injury, a critical step in the propagation of the coagulation cascade.[7][14]

The mechanism of phytonadione action is elegantly described by the Vitamin K cycle , a series of enzymatic reactions that regenerate the active form of vitamin K.[9][13][15][16][17]

Key Enzymes of the Vitamin K Cycle

Two integral membrane proteins are the central players in this cycle:

-

γ-Glutamyl Carboxylase (GGCX): This enzyme catalyzes the carboxylation reaction itself. It utilizes the reduced form of vitamin K (vitamin K hydroquinone), carbon dioxide, and molecular oxygen as co-substrates to convert Glu residues to Gla residues on the target protein.[11][12][13][15][17]

-

Vitamin K Epoxide Reductase (VKOR): During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.[10][15][16][17] VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone and subsequently to the active vitamin K hydroquinone, thus completing the cycle and allowing for the continuous carboxylation of vitamin K-dependent proteins.[16][18][19][20][21] VKOR is the pharmacological target of coumarin anticoagulants such as warfarin.[1][18][22]

Visualizing the Vitamin K Cycle

The intricate interplay between GGCX and VKOR is best illustrated through a pathway diagram.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

The Impact on Coagulation Factors

The γ-carboxylation of specific glutamic acid residues is the defining step in the activation of several crucial coagulation factors. The half-lives of these factors vary, which has important clinical implications, particularly when initiating or reversing anticoagulant therapy.

| Coagulation Factor | Name | Pathway | Approximate Half-Life |

| Factor II | Prothrombin | Common | 60-72 hours |

| Factor VII | Proconvertin | Extrinsic | 4-6 hours |

| Factor IX | Christmas Factor | Intrinsic | 18-24 hours |

| Factor X | Stuart-Prower Factor | Common | 24-40 hours |

| Protein C | - | Anticoagulant | 8-10 hours |

| Protein S | - | Anticoagulant | 30-60 hours |

Experimental Protocols for Assessing Phytonadione's Activity

The functional consequences of phytonadione's mechanism of action are routinely assessed in clinical and research settings using a panel of coagulation assays. These tests measure the time it takes for a plasma sample to clot after the addition of specific reagents, thereby providing a functional readout of the coagulation cascade.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) test evaluates the integrity of the extrinsic and common pathways of coagulation.[23][24][25] It is particularly sensitive to deficiencies in Factor VII, which has the shortest half-life of the vitamin K-dependent factors, making the PT a sensitive indicator of vitamin K deficiency or the effects of warfarin therapy.[24]

Principle: The PT test measures the time in seconds for clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to a patient's citrated plasma.[24][25]

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant is critical and should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Incubation: Pre-warm the plasma sample and the PT reagent (thromboplastin and calcium chloride) to 37°C.

-

Initiation of Clotting: Add a specified volume of the pre-warmed PT reagent to the plasma sample.

-

Clot Detection: Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

-

Reporting: The result is reported in seconds and is often expressed as an International Normalized Ratio (INR) for standardized reporting, especially for monitoring warfarin therapy.[23]

Activated Partial Thromboplastin Time (aPTT) Assay

The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of coagulation.[26][27][28][29] It is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[29][30] In cases of severe vitamin K deficiency, the aPTT may also be prolonged.[31]

Principle: The aPTT measures the clotting time of plasma after the addition of a partial thromboplastin reagent (phospholipids without tissue factor), an activator (such as silica, kaolin, or ellagic acid), and calcium.[26][27][28]

Step-by-Step Methodology:

-

Sample Collection and Plasma Preparation: Follow the same procedure as for the PT assay.

-

Incubation with Activator: Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a specified time to allow for the activation of contact factors.

-

Initiation of Clotting: Add a pre-warmed calcium chloride solution to the plasma-reagent mixture.

-

Clot Detection: Start a timer upon the addition of calcium and measure the time until a fibrin clot forms.

-

Reporting: The result is reported in seconds.

Experimental Workflow Visualization

Caption: Standard workflow for PT and aPTT coagulation assays.

Conclusion

Phytonadione's mechanism of action in blood coagulation is a well-defined and critical physiological process. Through its role as an essential cofactor for the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, phytonadione ensures the functional integrity of the coagulation cascade. A thorough understanding of the vitamin K cycle and the principles behind the assays used to measure its effects is fundamental for researchers and clinicians working in the fields of hemostasis, thrombosis, and the development of anticoagulant and pro-coagulant therapies. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application in these critical areas of medical science.

References

-

Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study. (2019). Haematologica. [Link]

-

What is the mechanism of Phytonadione? (2024). Patsnap Synapse. [Link]

-

What is Phytonadione used for? (2024). Patsnap Synapse. [Link]

-

Glossary: Vitamin-K Dependent Factors. Blood Bank Guy. [Link]

-

The vitamin K cycle. (2007). PubMed. [Link]

-

Structure and function of vitamin K epoxide reductase. (2006). PubMed. [Link]

-

Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study. (2019). Haematologica. [Link]

-

Carboxylation of factors and vitamin K. (2015). eClinpath. [Link]

-

The catalytic mechanism of vitamin K epoxide reduction in a cellular environment. (2019). Journal of Biological Chemistry. [Link]

-

Vitamin K, Mephyton (vitamin K1 (phytonadione)) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2019). Blood. [Link]

-

Vitamin K Cycle (Steps and Enzymes) - Vitamin K quinone, Hydroquinone, Epoxide. (2024). YouTube. [Link]

-

Activated partial thromboplastin time. (2013). PubMed. [Link]

-

The Vitamin K cycle. Glu-residues are gamma-carboxylated by GGCX to.... ResearchGate. [Link]

-

Vitamin K epoxide reductase. Wikipedia. [Link]

-

Screening Tests in Haemostasis: The APTT. (2025). Practical-Haemostasis.com. [Link]

-

Insights into vitamin K-dependent carboxylation: home field advantage. (2020). Haematologica. [Link]

-

Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. (2021). MDPI. [Link]

-

Vitamin K. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners. (2014). PNAS. [Link]

-

VITAMIN K1 (PHYTONADIONE). Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]

-

γ-glutamyl carboxylation: squaring the vitamin K cycle. (2006). Blood - ASH Publications. [Link]

-

ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT Store at 2-8°C. Atlas Medical. [Link]

-

Clinical Profile: Phytonadione (Vitamin K-1) USP. GlobalRx. [Link]

-

Phylloquinone. PubChem - NIH. [Link]

-

Phytonadione: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Partial thromboplastin time. Wikipedia. [Link]

-

Phytonadione (Vitamin K1). (2023). StatPearls - NCBI Bookshelf. [Link]

-

Activated partial thromboplastin time. Pathology Tests Explained. [Link]

-

Prothrombin time. Wikipedia. [Link]

-

Functional Study of the Vitamin K Cycle Enzymes in Live Cells. (2015). PubMed Central. [Link]

-

A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites. (2013). Blood - ASH Publications. [Link]

-

determination of the content of vitamin k. (2002). Acta Poloniae Pharmaceutica. [Link]

-

Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. (2021). Nutrition Reviews. [Link]

-

structure-activity effects on vitamin K antagonism by warfarin metabolites. (2013). PubMed Central. [Link]

-

Vitamin K Deficiency Workup: Laboratory Studies. (2024). Medscape Reference. [Link]

-

PROTHROMBIN TIME (PT). NHS. [Link]

-

Prothrombin Time Test and INR (PT/INR). (2024). MedlinePlus Medical Test. [Link]

-

Prothrombin Time Testing. Spectra Laboratories. [Link]

-

Update Classification of Vitamin K-Dependent Clotting Factors or Protein Defects. ResearchGate. [Link]

-

Vitamin K-Dependent Coagulation Factor Deficiency in Trauma: A Comparative Analysis Between International Normalized Ratio and Thromboelastography (CME). Practical Reviews. [Link]

Sources

- 1. What is Phytonadione used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Phytonadione (Vitamin K1) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Phytonadione? [synapse.patsnap.com]

- 8. Glossary: Vitamin-K Dependent Factors - Blood Bank Guy [bbguy.org]

- 9. ashpublications.org [ashpublications.org]

- 10. eclinpath.com [eclinpath.com]

- 11. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 13. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]

- 14. Insights into vitamin K-dependent carboxylation: home field advantage | Haematologica [haematologica.org]

- 15. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 21. pnas.org [pnas.org]

- 22. ashpublications.org [ashpublications.org]

- 23. Prothrombin time - Wikipedia [en.wikipedia.org]

- 24. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 25. spectra-labs.com [spectra-labs.com]

- 26. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 28. Partial thromboplastin time - Wikipedia [en.wikipedia.org]

- 29. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 30. atlas-medical.com [atlas-medical.com]

- 31. emedicine.medscape.com [emedicine.medscape.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Phytonadiol (Vitamin K1 Hydroquinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytonadiol, the hydroquinone form of Vitamin K1 (Phylloquinone), is the biologically active species that participates in the vital carboxylation of specific glutamate residues in proteins, a process fundamental to blood coagulation and bone metabolism.[1][2][3] Understanding its precise chemical architecture and the nuances of its synthesis is paramount for researchers in pharmacology, drug development, and nutritional science. This guide provides a comprehensive exploration of Phytonadiol's molecular structure, with a focus on its critical stereochemical features. It further details the prevalent synthetic strategies, explaining the causal logic behind precursor selection, reaction mechanisms, and process controls necessary to achieve the biologically correct isomer. A detailed, field-proven experimental protocol is provided, alongside analytical considerations for characterization, to serve as a practical resource for the scientific community.

Introduction

Vitamin K1, a fat-soluble vitamin primarily obtained from leafy green vegetables, is essential for human health.[2] While its quinone form, Phytonadione (also known as Phylloquinone), is the more stable and commonly referenced compound, it is a pro-vitamin. The actual enzymatic cofactor in the body is its reduced form, Phytonadiol, also known as Vitamin K1 hydroquinone.[4][5] This molecule is central to the Vitamin K cycle, where it serves as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on a specific set of proteins, aptly named Gla-proteins. The formation of Gla residues is indispensable for the calcium-binding capabilities of these proteins, enabling their function in the blood coagulation cascade (e.g., Factors II, VII, IX, X) and bone matrix regulation (e.g., osteocalcin).[2][3]

Given its pivotal biological role, the ability to synthesize Phytonadiol with high fidelity is of significant scientific and therapeutic interest. This guide is designed to provide an in-depth technical overview of its chemical structure and the strategic considerations for its synthesis, bridging theoretical knowledge with practical application for professionals in the field.

Chemical Structure and Properties

A thorough understanding of Phytonadiol's structure is the foundation for appreciating its function and the challenges inherent in its synthesis.

Molecular Structure

Phytonadiol is a complex lipophilic molecule comprising two principal moieties: a substituted naphthalene-1,4-diol head and a long, aliphatic phytyl tail.

-

IUPAC Name: 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol[4]

-

Common Synonyms: Vitamin K1 hydroquinone, Dihydrovitamin K1, Phylloquinol[4]

-

CAS Number: 572-96-3[4]

-

Molecular Formula: C₃₁H₄₈O₂[4]

The structure is depicted below, highlighting its key components.

Caption: High-level synthetic workflow for Phytonadiol.

Precursor Synthesis and Sourcing

The success of the synthesis hinges on the quality and isomeric purity of the two key precursors.

-

The Naphthoquinone Moiety (Activated Nucleus): The starting material for the aromatic core is typically Menadione (Vitamin K3) , which is industrially produced via the oxidation of 2-methylnaphthalene. [6] * Expertise & Causality: For the subsequent alkylation step, Menadione is not used directly. It must first be reduced to its hydroquinone form, Menadiol (2-methylnaphthalene-1,4-diol) . [6]This is a critical activation step. The electron-rich hydroquinone ring is highly susceptible to electrophilic attack (the Friedel-Crafts alkylation), whereas the electron-poor quinone ring of Menadione is not. This reduction prevents unwanted side reactions and directs the alkylation to the desired position.

-

The Phytyl Side Chain: The source of the C20 phytyl side chain is crucial for establishing the correct stereochemistry.

-

Field-Proven Insight: The most reliable method to ensure the correct (7R, 11R) configuration is to use natural phytol , which is obtained by the degradation of chlorophyll from plant sources. [7]The chirality at C7 and C11 is naturally set in this precursor and is retained under the mild conditions of the condensation reaction. [7]Using synthetically derived, achiral isophytol will result in a mixture of diastereomers that are difficult and costly to separate.

-

Core Synthesis: Friedel-Crafts Condensation

The key bond-forming step is the condensation of Menadiol with Phytol. This is an acid-catalyzed Friedel-Crafts alkylation.

-

Mechanism: An acid catalyst, most commonly boron trifluoride etherate (BF₃·OEt₂), is used. [6][8]The catalyst coordinates with the hydroxyl group of phytol, facilitating its departure to form a stable tertiary carbocation (an allylic cation). This electrophilic carbocation is then attacked by the electron-rich Menadiol ring, forming the C-C bond at the C3 position.

-

Trustworthiness & Control: The reaction conditions must be meticulously controlled. The reaction is typically run at low temperatures in an aprotic solvent (e.g., dioxane, tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). [8][9]This is to prevent the highly reactive Phytonadiol product from being oxidized back to Phytonadione by atmospheric oxygen and to minimize side reactions like isomerization of the phytyl chain's double bond.

Detailed Experimental Protocol

The following protocol is a representative synthesis that consolidates established methodologies. [6][7][8][9]Safety Precaution: This synthesis involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Step 1: Reduction of Menadione to Menadiol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add Menadione (1.0 eq).

-

Reduction: Add a solution of sodium dithionite (Na₂S₂O₄, ~2.0 eq) in water. Stir vigorously at room temperature. The characteristic yellow color of the Menadione suspension will disappear as the white precipitate of Menadiol forms.

-

Isolation: Filter the resulting white solid, wash with deoxygenated water, and dry thoroughly under vacuum. The product, Menadiol, is sensitive to air and should be used promptly.

Step 2: Condensation of Menadiol with Natural Phytol

-

Setup: In a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve the freshly prepared Menadiol (1.0 eq) and natural Phytol (1.05 eq) in anhydrous dioxane.

-

Inert Atmosphere: Purge the system with dry nitrogen and maintain a positive pressure throughout the reaction.

-

Catalyst Addition: Cool the mixture to 10-15°C. Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂, ~1.1 eq) in dioxane via the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a separation funnel containing ice-water and petroleum ether. Shake well.

-

Workup: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield crude Phytonadiol as a viscous, yellow oil.

Step 3: (Optional but Recommended) Oxidation to Phytonadione for Purification

-

Rationale: Crude Phytonadiol can be difficult to purify directly due to its instability. Oxidizing it to the more stable Phytonadione allows for easier handling and more effective purification.

-

Oxidation: Dissolve the crude Phytonadiol in a suitable solvent like petroleum ether. Add a mild oxidizing agent, such as silver oxide (Ag₂O), and stir at room temperature until the oxidation is complete (monitored by TLC). [6]2. Filtration: Filter off the silver salts and concentrate the filtrate.

Step 4: Purification

-

Chromatography: Purify the crude Phytonadione using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/diethyl ether gradient).

-

Analysis: Collect fractions and analyze by TLC to isolate the pure Phytonadione (trans-isomer).

Step 5: Reduction of Purified Phytonadione to Phytonadiol

-

Reduction: Dissolve the purified Phytonadione in a solvent like ethanol.

-

Catalytic Hydrogenation: Perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere, or use a chemical reducing agent like sodium borohydride.

-

Isolation: After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure to yield pure Phytonadiol. Store under nitrogen and protected from light.

Analytical Characterization

Confirming the identity, purity, and isomeric integrity of the synthesized Phytonadiol is essential.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying isomers. Normal-phase HPLC on a silica column is particularly effective at separating the (E) and (Z) geometric isomers, as well as related impurities. [10][11]* Spectroscopy:

Conclusion

Phytonadiol represents a fascinating molecular challenge, where biological function is inextricably linked to precise stereochemical details. Its synthesis is a well-established yet nuanced process that demands careful selection of isomerically pure precursors, particularly natural phytol, to achieve the desired (E, 7R, 11R) configuration. The core chemical transformation, a Friedel-Crafts alkylation, requires rigorous control over reaction conditions to prevent side reactions and degradation of the air- and light-sensitive hydroquinone product. By understanding the underlying chemical principles and adhering to validated protocols, researchers can reliably produce this vital biological cofactor for further study and application in the life sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280585, Phytonadiol. Available at: [Link]

-

Typology (2024). What is the method of obtaining Vitamin K?. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7048753, Phytonadione Trans-IV. Available at: [Link]

-

SIELC Technologies (n.d.). HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column. Available at: [Link]

-

Wikipedia (2024). Phytomenadione. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Phytonadione. In NIST Chemistry WebBook. Available at: [Link]

-

Reumann, S. (2013). Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways. Sub-cellular biochemistry, 69, 249–272. Available at: [Link]

-

Al-Dakkak, I. & Tbakhi, A. (2023). Phytonadione (Vitamin K1). In StatPearls. StatPearls Publishing. Available at: [Link]

-

Li, J., et al. (2006). Improved Synthesis of Vitamin K1. Synthetic Communications, 36(16), 2321-2327. Available at: [Link]

-

National Center for Biotechnology Information (2014). PubChem Substance Record for SID 178101969, vitamin K hydroquinone. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Phytonadione Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284607, Phylloquinone. Available at: [Link]

-

Xue, M., et al. (2016). A NP-HPLC Method for Determining Phytonadione and Its Impurities. Journal of Liquid Chromatography & Related Technologies, 39(17-18), 825-831. Available at: [Link]

-

T3DB (2009). Phytonadione (T3D2959). Toxin and Toxin Target Database. Available at: [Link]

-

Ullah, M., et al. (2023). Simultaneous Determination of Phytonadione and its Degradants by HPLC in Injectable Emulsion Formulation Used to Treat VKDB in Newborns. Current Research in Pharmaceutical Sciences, 13(01), 44-51. Available at: [Link]

-

Ellis, L. (2023). Vitamin K. TeachMePhysiology. Available at: [Link]

-

Scientific Committee on Consumer Products (2007). Opinion on vitamin K1 (phytonadione). European Commission. Available at: [Link]

-

ResearchGate (2016). Separation of phytonadione and its related substances. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of vitamin K1 featuring an intramolecular Friedel-Crafts alkylation. Available at: [Link]

-

Krzek, J., et al. (2004). Determination of the content of vitamin K1 (Phytonadione) in pharmaceutical preparations by densitometry. Acta Poloniae Pharmaceutica, 61(5), 327-331. Available at: [Link]

-

ResearchGate (2016). The recovery of impurities in K1 drug substance. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284607, Phylloquinone. Available at: [Link]

-

Le, N. H. A., & Dudley, G. B. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Molecules, 25(21), 5092. Available at: [Link]

- Google Patents (2019). US20190015356A1 - Phytonadione compositions and related methods.

-

Abell, A. D., & Jones, D. N. (2003). The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. Current Organic Chemistry, 7(18), 1773-1787. Available at: [Link]

-

An improved and plant viable synthesis of Vitamin K1. (n.d.). International Journal of ChemTech Research, 6(1), 22-26. Available at: [Link]

-

ResearchGate (n.d.). Development of the industrial synthesis of vitamin A. Available at: [Link]

- Google Patents (2016). WO2016060670A1 - Method of making vitamin k1.

-

ResearchGate (2003). The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. Available at: [Link]

Sources

- 1. Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Phytonadiol | C31H48O2 | CID 5280585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 178101969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. us.typology.com [us.typology.com]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Analysis of phytonadione using a silica HPLC column meets USP 39 monograph specifications - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Phytonadione [webbook.nist.gov]

The Biological Role of Phytonadiol (Vitamin K1) in Bone Metabolism: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Phytonadiol, also known as phylloquinone or Vitamin K1, is a fat-soluble vitamin historically recognized for its critical role in the hepatic synthesis of coagulation factors.[1][2] However, a substantial body of evidence now firmly establishes its integral function in the maintenance of skeletal health.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological roles of Phytonadiol in bone metabolism, designed for researchers, scientists, and professionals in drug development. We will explore its core mechanisms of action, which encompass both the canonical, gamma-carboxylation-dependent activation of key bone proteins, and a more recently elucidated, carboxylation-independent genomic pathway. The guide details Phytonadiol's direct effects on the cellular constituents of bone—osteoblasts, osteoclasts, and osteocytes—and synthesizes the preclinical and clinical evidence supporting its osteoprotective effects. Furthermore, we provide detailed, field-proven methodologies and experimental protocols for investigating the function of Phytonadiol, aiming to equip scientists with the necessary tools to advance research in this critical area of bone biology.

Introduction to Phytonadiol and Bone Metabolism

Phytonadiol (Vitamin K1): Structure and Dietary Sources

Phytonadiol is the primary dietary form of Vitamin K, belonging to a family of compounds that share a 2-methyl-1,4-naphthoquinone ring structure.[3][4] It is distinguished by a saturated phytyl side chain at the 3-position.[4] Synthesized by plants and cyanobacteria, it is essential for photosynthesis.[1] For humans, the principal dietary sources are green leafy vegetables such as spinach, kale, and broccoli, as well as certain vegetable oils like soybean and canola oil.[4][5]

The Bone Remodeling Cycle: A Dynamic Balance

Bone is a metabolically active tissue that undergoes continuous remodeling throughout life, a process essential for maintaining skeletal integrity and mineral homeostasis.[6] This process is a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[7][8] Osteocytes, terminally differentiated osteoblasts embedded within the bone matrix, act as the primary mechanosensors and orchestrators of this remodeling cycle.[8] An imbalance, where resorption outpaces formation, leads to a net loss of bone mass and microarchitectural deterioration, culminating in conditions such as osteoporosis.[6][7]

The Emerging Role of Phytonadiol Beyond Coagulation

While the function of Vitamin K in activating clotting factors is well-established, epidemiological and clinical studies have linked inadequate Vitamin K status to lower bone mineral density (BMD) and an increased risk of osteoporotic fractures.[3][7][9] This has propelled research into its extra-hepatic roles, particularly within the skeleton. Phytonadiol's influence on bone metabolism is not merely supportive but appears to be regulatory, acting through multiple, distinct molecular pathways to modulate the activity of all major bone cell types.

Core Mechanistic Pathways of Phytonadiol in Bone

Phytonadiol exerts its effects on bone through two primary mechanisms: a well-defined post-translational modification pathway and a genomic pathway involving nuclear receptor activation.

The Vitamin K Cycle and Gamma-Carboxylation

The canonical function of all Vitamin K forms is to act as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[10][11] This enzyme catalyzes the post-translational conversion of specific glutamic acid (Glu) residues on target proteins to γ-carboxyglutamic acid (Gla).[11] This carboxylation is critical for the biological activity of these Vitamin K-Dependent Proteins (VKDPs), enabling them to bind calcium ions and interact with other molecules and mineralized surfaces.[3][11]

The process is sustained by the Vitamin K cycle, a salvage pathway that regenerates the active, reduced form of Vitamin K (hydroquinone) from its epoxide form. The enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) is the critical component of this cycle.[10][12]

Carboxylation-Dependent Actions: Activating Key Bone Proteins

In bone, two VKDPs are of primary importance: Osteocalcin and Matrix Gla Protein.

-

2.2.1. Osteocalcin (OC) : Osteocalcin is the most abundant non-collagenous protein in the bone matrix, synthesized exclusively by osteoblasts.[4][13] Its synthesis is regulated by Vitamin D.[3] Following synthesis, OC undergoes γ-carboxylation at three Glu residues.[14] The resulting carboxylated osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite crystals, the mineral component of bone.[12][13] This binding is thought to be crucial for proper bone mineralization, regulating crystal size and maturation.[14][15] Inadequately carboxylated osteocalcin (ucOC) reflects a sub-optimal Vitamin K status and is associated with reduced bone quality.[14][15]

-

2.2.2. Matrix Gla Protein (MGP) : MGP is a potent inhibitor of soft tissue and vascular calcification.[16][17][18] While primarily secreted by vascular smooth muscle cells and chondrocytes, it also plays a critical role in bone by regulating mineralization processes to prevent abnormal calcification.[19][20] The activation of MGP is entirely dependent on Vitamin K-mediated γ-carboxylation.[16][17]

Carboxylation-Independent Actions: Genomic Regulation via SXR/PXR

Beyond its role as a cofactor, Vitamin K has been shown to function as a transcriptional regulator of bone-related genes. While this action is more robustly demonstrated for Vitamin K2 (menaquinone), Phytonadiol can be converted to menaquinone-4 (MK-4) in various tissues.[21]

MK-4 acts as a ligand for the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor also known as the Pregnane X Receptor (PXR) in rodents.[3][6][22][23] SXR is expressed in osteoblastic cells.[3][24] Upon binding its ligand, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, thereby modulating their transcription.[3] This SXR-mediated pathway upregulates the expression of key osteoblastic marker genes, including alkaline phosphatase (ALP), osteoprotegerin (OPG), osteopontin (OPN), and MGP itself, thus promoting a bone-building phenotype independent of the carboxylation pathway.[22][23][24]

Cellular and Physiological Effects on Bone Homeostasis

Phytonadiol's dual mechanisms of action translate into significant effects on the cells that govern bone remodeling.

Impact on Osteoblasts: Promoting Bone Formation

Phytonadiol robustly supports the function of osteoblasts. It promotes their differentiation from mesenchymal stem cells and enhances their bone-building capacity.[6] Studies have shown that Vitamin K increases the activity of alkaline phosphatase and the synthesis of osteocalcin.[6] Furthermore, it exerts a protective effect by inhibiting osteoblast apoptosis, thereby extending the functional lifespan of these crucial cells.[6]

Impact on Osteoclasts: Inhibiting Bone Resorption

The balance of bone remodeling is critically influenced by the RANKL/OPG signaling axis. RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) is a key cytokine that promotes osteoclast formation and activity, while OPG (Osteoprotegerin) acts as a decoy receptor, inhibiting this process. Phytonadiol has been shown to help shift this balance towards an anti-resorptive state by decreasing the expression of RANKL.[7] This directly inhibits the formation of new osteoclasts and reduces the activity of existing ones, thus tempering bone resorption.[5][7]

Impact on Osteocytes: Coordinating the Remodeling Process

Emerging evidence suggests that Vitamin K also influences osteocytes. In vitro studies indicate that it may promote the transition of mature osteoblasts into osteocytes, the long-lived cells that orchestrate bone remodeling.[25] By modulating the expression of RANKL and OPG in these cells, Vitamin K can influence the signals sent to both osteoblasts and osteoclasts, further solidifying its role as a key regulator of bone homeostasis.[25]

| Parameter | Effect of Phytonadiol (Vitamin K1) | Mechanism | Key References |

| Osteoblast Function | ↑ Differentiation & Proliferation | Genomic (SXR/PXR pathway) | [6] |

| ↑ Mineralization | Carboxylation (Osteocalcin) | [25][26] | |

| ↑ Bone Marker Expression (ALP, OC) | Genomic & Carboxylation | [6][22] | |

| ↓ Apoptosis | Anti-apoptotic signaling | [6] | |

| Osteoclast Function | ↓ Differentiation & Activity | ↓ RANKL/OPG Ratio | [7] |

| ↓ Bone Resorption | Inhibition of osteoclastogenesis | [6] | |

| Key Bone Proteins | ↑ Carboxylation of Osteocalcin | Cofactor for GGCX | [14][15][27] |

| ↑ Carboxylation of MGP | Cofactor for GGCX | [16] |

Methodologies for Investigating Phytonadiol's Role in Bone

Validating the effects of Phytonadiol requires robust and reproducible experimental protocols.

Assessing Vitamin K Status and Osteocalcin Carboxylation

The most sensitive functional biomarker for Vitamin K status in bone is the ratio of undercarboxylated to total osteocalcin (%ucOC).[14][27] A higher %ucOC indicates a poorer Vitamin K status.

Protocol: Measurement of Serum %ucOC by ELISA

-

Sample Collection: Collect whole blood via venipuncture into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 1,500 x g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis.

-

Total Osteocalcin Measurement: Use a commercial sandwich ELISA kit that recognizes both carboxylated and undercarboxylated forms of osteocalcin. Follow the manufacturer's instructions precisely for standards, controls, and sample incubation.

-

Undercarboxylated Osteocalcin Measurement: Use a specific ELISA kit designed to measure only the ucOC form. This is often achieved by using a solid phase (e.g., hydroxyapatite-coated plate) that captures the carboxylated form, leaving the ucOC in the supernatant to be quantified.[14] Alternatively, assays may use a monoclonal antibody specific to the uncarboxylated epitope.

-

Calculation: Calculate the percentage of undercarboxylated osteocalcin using the formula: %ucOC = (Concentration of ucOC / Concentration of Total OC) * 100

-

Causality & Validation: A significant decrease in %ucOC following Phytonadiol supplementation provides direct evidence of its biological activity at the level of protein carboxylation.[27][28] The protocol's validity rests on the specificity of the antibodies used in the ELISA kits and the inclusion of appropriate standards and controls.

In Vitro Models for Mechanistic Studies

Primary human osteoblasts or osteogenic cell lines (e.g., MG-63, Saos-2) are indispensable for dissecting cellular mechanisms.

Protocol: Osteoblast Mineralization Assay (Alizarin Red S Staining)

-

Cell Culture: Plate osteoblastic cells in growth medium. Upon reaching confluence, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Treat cells with vehicle control or varying concentrations of Phytonadiol (e.g., 0.1 - 10 µM). Refresh medium and treatments every 2-3 days.

-

Incubation: Culture for 14-21 days to allow for the formation of a mineralized extracellular matrix.

-

Fixation: Aspirate medium, wash cells gently with PBS, and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature. This dye chelates calcium and stains mineralized nodules a bright orange-red.

-

Quantification: After washing away excess dye, the stained nodules can be imaged and quantified. For more rigorous data, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance read at ~562 nm.

-

Causality & Validation: An increase in Alizarin Red staining in Phytonadiol-treated cells compared to control demonstrates a direct pro-mineralization effect. The protocol is validated by including a positive control (e.g., Vitamin D3) and ensuring the differentiation medium is effective. To distinguish between carboxylation-dependent and -independent effects, a parallel experiment can be run with the Vitamin K cycle inhibitor, warfarin.[25]

Preclinical In Vivo Models

The ovariectomized (OVX) rodent model is the gold standard for studying postmenopausal osteoporosis.

Protocol: Ovariectomized (OVX) Rat Model

-

Model Creation: Perform bilateral ovariectomy on skeletally mature female rats to induce estrogen deficiency, which leads to rapid bone loss. A sham-operated group serves as the control.

-

Treatment: Following a recovery period, administer Phytonadiol (e.g., via oral gavage or subcutaneous injection) or vehicle daily for a period of 8-12 weeks.

-

Endpoints & Analysis:

-

Serum Biomarkers: Collect blood at baseline and termination to measure %ucOC, total OC (formation marker), and CTx (C-telopeptide of Type I collagen, a resorption marker).

-

Bone Mineral Density (BMD): Perform dual-energy X-ray absorptiometry (DXA) scans on the femur and lumbar spine at baseline and termination.

-

Micro-CT Analysis: At termination, harvest femurs and vertebrae for high-resolution micro-computed tomography (µCT) analysis to quantify trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength (e.g., ultimate load, stiffness).

-

-

Causality & Validation: A significant preservation of BMD, improved microarchitectural parameters, and enhanced bone strength in the Phytonadiol-treated OVX group compared to the vehicle-treated OVX group demonstrates an osteoprotective effect. The sham group serves as the healthy baseline, validating that the OVX procedure successfully induced bone loss.

Synthesis and Future Directions

The Synergy with Vitamin D and Calcium

The actions of Phytonadiol in bone are intrinsically linked with those of Vitamin D and calcium. Vitamin D promotes the synthesis of osteocalcin and enhances calcium absorption, while Phytonadiol is required to activate osteocalcin to bind that calcium.[5][29] Clinical trials have shown that combined supplementation of Vitamin K1, Vitamin D3, and calcium can have a modest synergistic effect, particularly on the bone mineral content of trabecular bone sites like the ultradistal radius.[30][31]

Therapeutic Implications for Osteoporosis

The robust evidence for Phytonadiol's role in promoting bone formation and inhibiting resorption positions it as a significant nutrient for the prevention and potential adjunctive treatment of osteoporosis.[9][20] Its favorable safety profile makes it an attractive candidate for long-term supplementation, particularly in populations at high risk for fracture, such as postmenopausal women.[32][33]

Gaps in Knowledge and Future Research

Despite significant progress, several areas warrant further investigation. The precise mechanisms of tissue-specific conversion of Phytonadiol to MK-4 and its subsequent SXR activation in bone need further elucidation. Additionally, large-scale, long-term randomized controlled trials with fracture incidence as the primary endpoint are needed to definitively establish the efficacy of Phytonadiol supplementation in reducing fracture risk in diverse populations.[9][20] Understanding the optimal dosage and its interplay with genetic factors, such as polymorphisms in the VKORC1 gene, will be crucial for developing personalized nutritional strategies for bone health.[12]

References

-

Kim, M., & Kim, H. (2020). Vitamin K1 (phylloquinone) and K2 (menaquinone-4) supplementation improves bone formation in a high-fat diet-induced obese mice. Journal of Exercise Nutrition & Biochemistry, 24(1), 1-8. [Link]

-

Cymbiotika. (2025). Understanding the Role of Vitamin K in Bone Health. Cymbiotika LLC. [Link]

-

Jadidi-Niaragh, F., & Mirshafiey, A. (2011). Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies. BioMed Research International, 2011, 486497. [Link]

-

Riaz, H., & Mehmood, S. (2021). Effect of Vitamin K on Bone Mineral Density and Fracture Risk in Adults: Systematic Review and Meta-Analysis. Medicina, 57(9), 918. [Link]

-

AlgaeCal. (2020). Vitamin K1 and K2 Boost Bone Formation, Lessen Bone Breakdown. AlgaeCal Inc. [Link]

-

Nigwekar, S. U., et al. (2017). Vitamin K–Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis. Journal of the American Society of Nephrology, 28(6), 1717-1722. [Link]

-

Li, Y., et al. (2018). Relationship of matrix Gla protein and vitamin K with vascular calcification in hemodialysis patients. Renal Failure, 40(1), 514-520. [Link]

-

Janssen, R., et al. (2020). Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity. Hypertension, 76(2), 289-297. [Link]

-

Pana, O., et al. (2019). Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review. Journal of Clinical Medicine, 8(2), 186. [Link]

-

Lisakovska, O., et al. (2021). Vitamin K-Dependent Carboxylation of Osteocalcin in Bone—Ally or Adversary of Bone Mineral Status in Rats with Experimental Chronic Kidney Disease?. International Journal of Molecular Sciences, 22(19), 10793. [Link]

-

Popa, G., et al. (2023). Association Between VKORC1 Gene Polymorphisms and Osteopenia and Osteoporosis: A Systematic Review and Meta-Analysis. Medicina, 59(11), 1934. [Link]

-

Ferron, M. (2015). Gamma-carboxylation regulates osteocalcin function. Adipocyte, 4(4), 289-292. [Link]

-

Caluwe, R., et al. (2020). Vascular Calcification in Chronic Kidney Disease: The Role of Vitamin K-Dependent Matrix Gla Protein. Frontiers in Medicine, 7, 119. [Link]

-

Synapse. (2024). What are the side effects of Phytonadione?. Patsnap. [Link]

-

Stanley, T. B., et al. (2012). Insights into vitamin K-dependent carboxylation: home field advantage. Journal of Thrombosis and Haemostasis, 10(4), 511-514. [Link]

-

Zhang, Y., et al. (2025). Effects of Vitamin D, K1, and K2 Supplementation on Bone Formation by Osteoblasts In Vitro: A Meta-analysis. ResearchGate. [Link]

-

Gundberg, C. M., et al. (2012). Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe?. Advances in Nutrition, 3(2), 149-157. [Link]

-

Wikipedia. (2023). Phytomenadione. Wikimedia Foundation. [Link]

-

Medscape. (2004). Vitamin K in the Treatment and Prevention of Osteoporosis. WebMD LLC. [Link]

-

Atkins, G. J., et al. (2009). Vitamin K promotes mineralization, osteoblast-to-osteocyte transition, and an anticatabolic phenotype by {gamma}-carboxylation-dependent and -independent mechanisms. American Journal of Physiology-Cell Physiology, 297(6), C1358-C1367. [Link]

-

Fusaro, M., et al. (2011). Vitamin K and bone. Clinical Cases in Mineral and Bone Metabolism, 8(2), 10-16. [Link]

-

WebMD. (2025). Vitamin K oral (phytonadione): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD LLC. [Link]

-

Tabb, M. M., et al. (2003). Vitamin K2 Regulation of Bone Homeostasis Is Mediated by the Steroid and Xenobiotic Receptor SXR. Journal of Biological Chemistry, 278(45), 43919-43927. [Link]

-

Booth, S. L., et al. (2004). Vitamin K supplementation reduces serum concentrations of under-gamma-carboxylated osteocalcin in healthy young and elderly adults. The American Journal of Clinical Nutrition, 80(5), 1215-1220. [Link]

-

Uenishi, K., et al. (2005). Carboxylation of osteocalcin may be related to bone quality: a possible mechanism of bone fracture prevention by vitamin K. Journal of Bone and Mineral Metabolism, 23(1), 52-56. [Link]

-

Binkley, N. C., et al. (2002). A high phylloquinone intake is required to achieve maximal osteocalcin gamma-carboxylation. The American Journal of Clinical Nutrition, 76(5), 1055-1060. [Link]

-

Tabb, M. M., et al. (2003). Vitamin K2 regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR. The Journal of Biological Chemistry, 278(45), 43919-43927. [Link]

-

Chen, H., et al. (2023). The Potential of Vitamin K as a Regulatory Factor of Bone Metabolism—A Review. Nutrients, 15(23), 4967. [Link]

-

Palermo, A., et al. (2019). Vitamin K and Bone Health: A Review on the Effects of Vitamin K Deficiency and Supplementation and the Effect of Non-Vitamin K Antagonist Oral Anticoagulants on Different Bone Parameters. International Journal of Molecular Sciences, 21(1), 105. [Link]

-

Suzuki, S., et al. (2019). New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity. International Journal of Molecular Sciences, 20(12), 3037. [Link]

-

Zhou, C., et al. (2008). The steroid and xenobiotic receptor (SXR), beyond xenobiotic metabolism. Nuclear Receptor Signaling, 6, e004. [Link]

-

Synapse. (2024). What is the mechanism of Phytonadione?. Patsnap. [Link]

-

Mic, F.-A., et al. (2022). Phytochemical Compounds Involved in the Bone Regeneration Process and Their Innovative Administration: A Systematic Review. Pharmaceutics, 14(11), 2496. [Link]

-

Bolton-Smith, C., et al. (2007). Two-year randomized controlled trial of vitamin K1 (phylloquinone) and vitamin D3 plus calcium on the bone health of older women. Journal of Bone and Mineral Research, 22(4), 509-519. [Link]

-

Azuma, K., et al. (2015). REGULATION OF BONE REMODELING BY VITAMIN K2. Electronic Journal of Biology, 11(3), 67-73. [Link]

-

Bolton-Smith, C., et al. (2007). Two-year randomized controlled trial of vitamin K1 (phylloquinone) and vitamin D3 plus calcium on the bone health of older women. Journal of Bone and Mineral Research, 22(4), 509-519. [Link]

-

D'Elia, L., et al. (2021). The Dual Role of Vitamin K2 in “Bone-Vascular Crosstalk”: Opposite Effects on Bone Loss and Vascular Calcification. Nutrients, 13(4), 1222. [Link]

-

Ma, M.-L., et al. (2022). Efficacy of vitamin K2 in the prevention and treatment of postmenopausal osteoporosis: A systematic review and meta-analysis of randomized controlled trials. Frontiers in Public Health, 10, 979649. [Link]

-

van Ballegooijen, A. J., et al. (2017). The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review. Journal of Osteoporosis, 2017, 8691724. [Link]

-

ClinicalTrials.gov. (2005). Vitamin K Supplementation in Post-Menopausal Osteopenia. U.S. National Library of Medicine. [Link]

Sources

- 1. Phytomenadione - Wikipedia [en.wikipedia.org]

- 2. Vitamin K oral (phytonadione): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Vitamin K and bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Vitamin K as a Regulatory Factor of Bone Metabolism—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymbiotika.com [cymbiotika.com]

- 6. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin K1 (phylloquinone) and K2 (menaquinone-4) supplementation improves bone formation in a high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Compounds Involved in the Bone Regeneration Process and Their Innovative Administration: A Systematic Review [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Gamma-carboxylation regulates osteocalcin function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboxylation of osteocalcin may be related to bone quality: a possible mechanism of bone fracture prevention by vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin K–Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Vitamin K and Bone Health: A Review on the Effects of Vitamin K Deficiency and Supplementation and the Effect of Non-Vitamin K Antagonist Oral Anticoagulants on Different Bone Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 23. Vitamin K2 regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The steroid and xenobiotic receptor (SXR), beyond xenobiotic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Vitamin K promotes mineralization, osteoblast-to-osteocyte transition, and an anticatabolic phenotype by {gamma}-carboxylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Vitamin K supplementation reduces serum concentrations of under-gamma-carboxylated osteocalcin in healthy young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A high phylloquinone intake is required to achieve maximal osteocalcin gamma-carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 31. Two-year randomized controlled trial of vitamin K1 (phylloquinone) and vitamin D3 plus calcium on the bone health of older women [pubmed.ncbi.nlm.nih.gov]

- 32. What are the side effects of Phytonadione? [synapse.patsnap.com]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

Navigating the Nomenclature of Vitamin K1: A Technical Guide to Phytonadione and Phylloquinone

Abstract

For researchers, clinicians, and pharmaceutical development professionals, precise terminology is paramount. This guide provides an in-depth clarification of the terms Phylloquinone and Phytonadione, which are often used interchangeably for Vitamin K1. We will dissect the nuances in their definitions, from chemical structure and stereoisomerism to regulatory and pharmaceutical contexts. This paper will further explore the critical biochemical role of Vitamin K1 in the gamma-carboxylation cascade, detail validated analytical methodologies for its quantification, and discuss its clinical applications, thereby offering a comprehensive resource for the scientific community.

Deconstructing the Terminology: Phytonadione vs. Phylloquinone

At its core, the discourse surrounding "Phytonadione" and "Phylloquinone" is one of context—natural source versus pharmaceutical application. While often referring to the same chemical entity, their usage implies important distinctions relevant to research and development.

-

Phylloquinone: This is the common name for Vitamin K1 as it naturally occurs in plants.[1] Synthesized in green leafy vegetables, phylloquinone is a vital component of the photosynthetic electron transport chain.[2] From a chemical standpoint, it is a specific stereoisomer: 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione.[3] The "trans" or "(E)" configuration at the first double bond of the phytyl side chain is crucial for its biological activity.[4]

-

Phytonadione: This is the official designation for Vitamin K1 as an active pharmaceutical ingredient (API), as listed in the United States Pharmacopeia (USP).[5][6] Phytonadione is often produced synthetically and can be a mixture of the biologically active trans-(E) isomer and the inactive cis-(Z) isomer.[4][7] The USP monograph for phytonadione specifies a limit for the inactive Z isomer, stating it should not contain more than 21.0%.[5]

Therefore, while both terms denote 2-methyl-3-phytyl-1,4-naphthoquinone, "phylloquinone" typically refers to the pure, naturally occurring trans-isomer, whereas "phytonadione" is the broader pharmaceutical term that encompasses the synthetic mixture of isomers meeting pharmacopeial standards.[2][5] Drug labels from regulatory bodies like the FDA consistently use "Phytonadione" for the medicinal product.[8][9][10]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Vitamin K1 is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | [3] |

| Molecular Formula | C31H46O2 | [6] |

| Molecular Weight | 450.70 g/mol | [8] |

| CAS Registry No. | 84-80-0 (for the trans-isomer/phylloquinone) | [3] |

| Appearance | Clear, yellow to amber, viscous liquid | [8][10] |

| Solubility | Insoluble in water; soluble in chloroform, ether, and vegetable oils; slightly soluble in ethanol. | [7][8] |

| Stability | Stable in air and moisture, but decomposes on exposure to sunlight. | [7][11] |

The Linchpin of Coagulation: The Vitamin K Cycle and Gamma-Carboxylation

Vitamin K1 is a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[12][13] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on a set of proteins known as Vitamin K-dependent proteins (VKDPs).[14] This carboxylation is fundamental to their biological function, particularly in the blood coagulation cascade.

The key VKDPs in coagulation include Factors II (prothrombin), VII, IX, and X.[7][15] The addition of a second carboxyl group to the glutamate side chain creates a potent calcium-binding site. This allows these clotting factors to anchor to phospholipid membranes at the site of vascular injury, a prerequisite for their activation and the subsequent formation of a blood clot.[12]

The process is sustained by the Vitamin K cycle, an elegant enzymatic pathway that regenerates the active form of Vitamin K.

-

Carboxylation: The active, reduced form of Vitamin K (hydroquinone, KH2) donates electrons for the carboxylation of Glu to Gla by GGCX, becoming oxidized to Vitamin K 2,3-epoxide (KO) in the process.[16]

-

Reduction: The enzyme Vitamin K epoxide reductase (VKOR) reduces KO back to the quinone form of Vitamin K.[16]

-

Activation: A second reduction, carried out by VKOR or another reductase, converts the Vitamin K quinone back to the active hydroquinone (KH2), completing the cycle.[16]

This cycle is the pharmacological target of anticoagulant drugs like warfarin, which inhibit VKOR, leading to a depletion of active Vitamin K and reduced clotting factor activity.[12]

Sources

- 1. scispace.com [scispace.com]

- 2. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 3. Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes | Semantic Scholar [semanticscholar.org]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. bevital.no [bevital.no]

- 8. scribd.com [scribd.com]

- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 13. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]

- 14. Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

Discovery and history of Phytonadiol research

An In-depth Technical Guide to the Discovery and History of Phytonadione and its Active Form, Phytonadiol

Introduction: From Hemorrhage to Homeostasis

Phytonadione, known chemically as phylloquinone or vitamin K1, is a fat-soluble vitamin essential for human health.[1][2] While its most famous role is in the synthesis of blood clotting factors, its importance extends to bone metabolism and the inhibition of vascular calcification.[3] The name "vitamin K" originates from the Danish term "Koagulations-Vitamin," a direct nod to its discovery through studies on blood coagulation.[1] Phytonadione itself is the dietary form, primarily found in green leafy vegetables.[1][4] However, its biological activity is mediated through its reduced form, Phytonadiol (also known as vitamin K1 hydroquinone), which acts as the true enzymatic cofactor.[5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the journey of Phytonadione, from its serendipitous discovery to the elucidation of its complex biochemical roles and its modern therapeutic applications.

Part 1: The Foundational Decades: Discovery and Isolation

The story of Phytonadione begins in 1929 with the Danish scientist Henrik Dam.[7][8] While investigating the role of cholesterol, he fed chickens a fat-free diet and observed that they developed hemorrhages under the skin and in muscles.[3][8] This bleeding could not be stopped by supplementing with any known vitamins at the time, including vitamin C, leading Dam to postulate the existence of a new, unidentified "coagulation vitamin."[7][8] This anti-hemorrhagic factor was found in hempseed and other green plants.[7]

For several decades, the only method for quantifying this new vitamin was a chick bioassay, where deficient chicks were fed substances to test for anti-hemorrhagic activity.[1] The critical work of isolating and characterizing the vitamin came to fruition in the late 1930s. In 1939, Dam's team successfully isolated vitamin K1 from alfalfa.[9] In the same year, Edward Adelbert Doisy of Saint Louis University determined its chemical structure and nature.[1] This foundational work was so significant that Dam and Doisy were jointly awarded the 1943 Nobel Prize in Physiology or Medicine for their discoveries.[1][9]

Part 2: Unraveling the Molecular Machinery: The Vitamin K Cycle

For nearly 40 years after its discovery, the precise biochemical function of vitamin K remained a mystery.[8] A major breakthrough occurred in the 1970s with the discovery of a new amino acid, γ-carboxyglutamic acid (Gla), in prothrombin, a key blood-clotting protein.[8][10] This discovery was the key to understanding vitamin K's mechanism of action.

Phytonadione acts as a crucial cofactor for the enzyme gamma-glutamyl carboxylase.[5][11] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on certain proteins, converting them into Gla residues.[3] This carboxylation is critical; it allows the proteins, now termed Gla-proteins, to bind calcium ions, which is essential for their biological activity.[3][5] Without vitamin K, this process fails, leading to under-carboxylated, inactive proteins and subsequent physiological impairment, most notably, defective blood coagulation.[2]

The core of this process is the Vitamin K cycle, a metabolic pathway occurring in the endoplasmic reticulum. Phytonadione (the quinone form) is first reduced to its active form, Phytonadiol (the hydroquinone form), by the enzyme vitamin K epoxide reductase (VKOR).[5] This active Phytonadiol provides the energy to drive the carboxylation of Glu to Gla on target proteins. In this process, Phytonadiol is oxidized to vitamin K epoxide. VKOR then catalyzes the reduction of vitamin K epoxide back to the quinone form (Phytonadione), completing the cycle and allowing the vitamin to be reused.

Part 3: Biological Roles and Key Vitamin K-Dependent Proteins

The function of Phytonadione is defined by the roles of the proteins it helps to activate. These are broadly categorized into hepatic (liver-based) and extra-hepatic proteins.

Hemostasis

The most well-understood role of Phytonadione is in blood coagulation.[2] It is essential for the activation of several clotting factors synthesized in the liver:

-

Factor II (Prothrombin)

-

Factor VII

-

Factor IX

-

Factor X

Additionally, it activates the anticoagulant proteins C and S.[4] A deficiency in vitamin K leads to the production of inactive forms of these factors, impairing the coagulation cascade and causing a bleeding diathesis.[2]

Bone Metabolism

Beyond coagulation, vitamin K is vital for skeletal health.[3] It is required for the carboxylation of osteocalcin , a protein synthesized by osteoblasts.[10] Carboxylated osteocalcin helps to bind calcium and incorporate it into the bone matrix, contributing to bone mineralization.[5]

Cardiovascular Health

Research has highlighted the role of vitamin K in preventing vascular calcification.[3][7] This is primarily mediated through the activation of Matrix Gla Protein (MGP) , a potent inhibitor of soft tissue and blood vessel calcification. Adequate vitamin K intake is associated with reduced coronary calcification.[7]

| Vitamin K-Dependent Protein | Primary Location | Function | Reference |

| Factor II (Prothrombin) | Liver | Blood Coagulation (Pro-coagulant) | [2][5] |

| Factor VII | Liver | Blood Coagulation (Pro-coagulant) | [2][5] |

| Factor IX | Liver | Blood Coagulation (Pro-coagulant) | [2][5] |

| Factor X | Liver | Blood Coagulation (Pro-coagulant) | [2][5] |

| Protein C & S | Liver | Blood Coagulation (Anti-coagulant) | [4][5] |

| Osteocalcin | Bone | Bone Mineralization | [3][10] |

| Matrix Gla Protein (MGP) | Vascular Smooth Muscle | Inhibition of Vascular Calcification | [3] |

Part 4: Chemical Synthesis and Analytical Evolution

Phytonadione is a 2-methyl-1,4-naphthoquinone derivative with a phytyl side chain at the 3-position.[1][12] The natural form has a specific stereochemistry (7R, 11R) in its phytyl tail, which is derived from chlorophyll in plants.[12] The first successful chemical synthesis was achieved in 1939, the same year its structure was elucidated.[1][11] Modern synthetic processes often involve the condensation of a menadiol derivative (the reduced form of menadione, or vitamin K3) with phytol, followed by oxidation.[12][13] Innovations in synthesis have focused on improving yield, purity, and stereochemical control while avoiding hazardous reagents.[12]

The methods for quantifying Phytonadione have evolved significantly, enhancing the accuracy and sensitivity of research and clinical diagnostics.

Protocol: Sample Preparation for LC-MS/MS Analysis of Phytonadione in Serum

This protocol is based on methodologies described for the quantitative analysis of vitamin K in human serum.[14]

-

Sample Collection: Collect blood in a tube containing a clot activator. Protect the sample from light at all times, as Phytonadione is light-sensitive.[9][14]

-

Serum Separation: Centrifuge the sample (e.g., at 3,220 x g for 10 minutes at 4°C) to separate the serum. Store serum at -80°C until analysis.[14]

-